(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate

Description

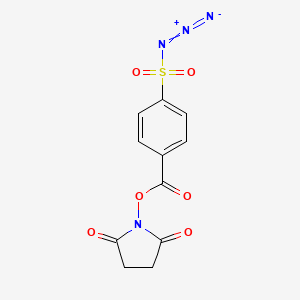

(2,5-Dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate is a reactive ester derivative characterized by a dioxopyrrolidinyl leaving group and an azidosulfonyl substituent on the benzoate ring. The dioxopyrrolidinyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the azidosulfonyl moiety introduces unique reactivity due to the azide group’s propensity for cycloaddition (e.g., "click chemistry") or decomposition under specific conditions. This compound is hypothesized to serve as a crosslinking agent or precursor in bioconjugation, though its instability compared to analogs requires careful handling .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O6S/c12-13-14-22(19,20)8-3-1-7(2-4-8)11(18)21-15-9(16)5-6-10(15)17/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTELZSYARCVFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401170498 | |

| Record name | Benzoic acid, 4-(azidosulfonyl)-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401170498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427502-22-4 | |

| Record name | Benzoic acid, 4-(azidosulfonyl)-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427502-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(azidosulfonyl)-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401170498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate typically involves the reaction of 4-sulfamoylbenzoic acid with azidating agents under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the azido group. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride.

Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the reaction.

Major Products Formed

Substitution Reactions: Products include substituted benzoic acid derivatives.

Reduction Reactions: Products include amine derivatives.

Cycloaddition Reactions: Products include triazole derivatives.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate has a wide range of applications in scientific research:

Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for further functionalization.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes or alkenes, forming stable triazole rings. This reactivity is exploited in click chemistry, where the compound is used to create covalent bonds between molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs include derivatives with varying substituents on the benzoate ring. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Analogous Compounds

| CAS No. | Compound Name | Substituent | Molecular Weight (g/mol) | Reactivity Profile | Stability | Hazard Class |

|---|---|---|---|---|---|---|

| 91990-88-4 | 2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate | Benzoyl | 337.34 | Moderate (suited for acyl transfer) | High | Class 9 |

| 6631-94-3 | 2,5-Dioxopyrrolidin-1-yl 4-sulfobenzoate | Sulfonyl | 323.30 | High (enhanced electrophilicity) | Moderate | Not reported |

| 610-30-0 | 2,5-Dioxopyrrolidin-1-yl 4-nitrobenzoate | Nitro | 294.24 | Very high (prone to hydrolysis) | Low | Not reported |

| Hypothetical | (2,5-Dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate | Azidosulfonyl | ~350.28 | Extreme (azide decomposition risk) | Low (explosive) | Class 1.3 |

Key Findings

Reactivity: The azidosulfonyl group confers the highest reactivity due to its strong electron-withdrawing nature, which polarizes the ester carbonyl, accelerating nucleophilic displacement . In contrast, the benzoyl analog exhibits moderate reactivity, favoring controlled acyl transfers in peptide synthesis . Sulfonyl and nitro substituents increase electrophilicity but lack the azide’s click-chemistry utility. Copper-catalyzed coupling reactions, as described in ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives, may apply to azidosulfonyl analogs but require stringent safety protocols .

Stability :

- The azidosulfonyl derivative is thermally unstable, with decomposition risks under heat or mechanical stress. This contrasts sharply with the benzoyl analog, which shows high stability in storage .

- Nitro analogs are prone to hydrolysis, limiting their utility in aqueous environments .

Applications: Azidosulfonyl: Potential for bioorthogonal click chemistry (e.g., protein labeling) but restricted by handling challenges. Benzoyl/Sulfonyl: Widely used in polymer crosslinking and drug conjugation due to balanced reactivity and safety .

Computational Insights

Ab initio/DFT studies on similar dioxopyrrolidinyl esters reveal that electron-withdrawing substituents (e.g., azidosulfonyl) significantly increase partial positive charges on the ester carbonyl carbon, enhancing leaving-group displacement. These results align with experimental observations of accelerated reaction kinetics in nitro and sulfonyl analogs .

Biological Activity

(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate is a compound of significant interest in the field of medicinal chemistry and biochemistry. With the molecular formula C11H8N4O6S and a molecular weight of 324.27 g/mol, this compound is recognized for its potential applications in drug synthesis and bioconjugation techniques. This article reviews its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H8N4O6S |

| Molecular Weight | 324.27 g/mol |

| CAS Number | 1427502-22-4 |

| IUPAC Name | This compound |

The compound is primarily utilized as a reactant in the synthesis of anti-inflammatory agents. Its azido group enables it to participate in various chemical reactions, including:

- Azide Amidation Reactions : This involves the formation of amides from azides and amines.

- Chemoselective Reductions : The azido group can be selectively reduced to an amine using sodium borohydride in aqueous conditions.

These reactions highlight its versatility in organic synthesis and potential therapeutic applications.

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects through its derivatives. The synthesis of compounds derived from this precursor has shown promise in modulating inflammatory pathways, potentially offering new avenues for treatment in inflammatory diseases.

Applications in Drug Delivery

The compound's ability to form stable conjugates with biomolecules makes it a candidate for drug delivery systems. Its azido functionality allows for selective labeling and targeting of drugs to specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects.

Case Studies

- Synthesis of Anti-inflammatory Agents : A study demonstrated the use of this compound in synthesizing novel anti-inflammatory compounds. These compounds were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro, showing significant promise as therapeutic agents.

- Bioconjugation Techniques : In another study, researchers employed this compound to label proteins with azide groups for subsequent functionalization. This method improved the specificity and efficiency of drug targeting in cellular models.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Carboxybenzenesulfonazide | Contains a carboxyl group | Less reactive compared to azido derivatives |

| 4-Acetamidobenzenesulfonyl azide | Acetamido group instead of ester | Used primarily in peptide synthesis |

| p-Toluenesulfonyl azide | Toluene group present | Higher stability but lower reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.